1-tert-Butyl-3-(2-chloro-acetyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-tert-Butyl-3-(2-chloro-acetyl)-urea” appears to be a chemical compound, but specific details about this compound are not readily available12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.Molecular Structure Analysis
The molecular structure of “1-tert-Butyl-3-(2-chloro-acetyl)-urea” is not available in the sources I found12.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-Butyl-3-(2-chloro-acetyl)-urea” are not available in the sources I found12.
Scientific Research Applications
Crystal Structure and Molecular Interaction
The study of derivatives of 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as N‐p‐Tolyl‐N‐[N‐(p‐tolyl)carbamoyl]acetamide, reveals intricate molecular interactions and crystal structures. These compounds form intermolecular hydrogen-bonded loops that contribute to the stabilization of their crystal structure. This understanding is crucial for designing materials with desired physical and chemical properties (Zhong & Long, 2007).
Antioxidant Properties and Therapeutic Potential
Research on compounds structurally related to 1-tert-Butyl-3-(2-chloro-acetyl)-urea, such as T-0162, highlights their antioxidant properties. These compounds can significantly reduce myocardial infarct size in rabbits by scavenging free radicals, suggesting potential therapeutic applications in cardiovascular diseases (Yamashita et al., 2000).
Selective Chemical Reactions
The use of related organotin catalysts, such as Tetra-tert-butyl-3-chloro-1-hydroxydistannoxane, for selective deacetylation in complex oligosaccharides, points to the chemical versatility and applicability of these compounds in synthetic chemistry. This catalyst is more effective than traditional reagents for selective deacetylation, illustrating the compound's role in refining chemical synthesis techniques (Ni et al., 2020).
Synthesis of High Energy Density Materials
Investigations into derivatives like tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from compounds structurally related to 1-tert-Butyl-3-(2-chloro-acetyl)-urea, have shown potential in creating high energy density materials. These compounds exhibit significant insensitivity and stability, making them suitable for applications requiring high energy materials with low risk of accidental detonation (Kalaivani, Malarvizhi, & Nethaji, 2012).
Advanced Catalysis for Organic Synthesis
The development and use of gold(I)-catalyzed reactions with N-allylic,N'-aryl ureas demonstrate the compound's utility in organic synthesis. These reactions enable the efficient formation of imidazolidin-2-ones, showcasing the potential of 1-tert-Butyl-3-(2-chloro-acetyl)-urea derivatives in facilitating complex chemical transformations with high selectivity and yield (Li, Song, & Widenhoefer, 2011).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of “1-tert-Butyl-3-(2-chloro-acetyl)-urea”.
properties
IUPAC Name |
N-(tert-butylcarbamoyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-7(2,3)10-6(12)9-5(11)4-8/h4H2,1-3H3,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIODKLJRGPXGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368175 |
Source
|
Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
CAS RN |
4791-27-9 |
Source
|
Record name | 2-Chloro-N-[[(1,1-dimethylethyl)amino]carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4791-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-3-(2-chloro-acetyl)-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.